![molecular formula C14H15N5O2 B2916635 Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034272-84-7](/img/structure/B2916635.png)
Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
The compound “Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperidine is a heterocyclic organic compound and it is structurally a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and piperidine rings, followed by the introduction of the methanone group. The exact synthesis process would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyrimidine and piperidine rings would likely result in a rigid, cyclic structure. The methanone group could potentially introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine and piperidine rings could potentially undergo various substitution reactions, and the methanone group could be involved in condensation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperidine rings could potentially affect its solubility and stability .Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives have been studied for their potential anti-fibrotic activities. These compounds, including Pyrimidin-2-yl derivatives, have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as novel anti-fibrotic drugs .
Anticancer Activity
The synthesis of pyrimidine derivatives has led to compounds with significant cytotoxic activity against cancer cell lines. Some derivatives have shown more cytotoxic activity than reference drugs like imatinib, particularly against lung cancer cell lines, suggesting their use as potential anticancer agents .
Antimicrobial Activity
Pyrimidine compounds have been evaluated for their antimicrobial properties. The structure of these compounds plays a crucial role in their activity, with some showing high effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antifungal Activity
The design and synthesis of pyrimidinamine derivatives containing pyrimidin-2-yloxy moieties have been explored for their fungicidal activities. These studies are crucial for developing new fungicides with potential applications in agriculture and medicine .
Pharmacokinetic Profiles
The pharmacokinetic profiles of pyrimidine derivatives are an important aspect of their development as drugs. Evaluating their absorption, distribution, metabolism, and excretion (ADME) properties helps in understanding their behavior in the body and optimizing their therapeutic potential .
Antioxidant Activity
Pyrimidine derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals makes them candidates for treating oxidative stress-related diseases. Their IC50 values have been compared to ascorbic acid, a known antioxidant, to gauge their effectiveness .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-13(12-15-5-2-6-16-12)19-9-1-4-11(10-19)21-14-17-7-3-8-18-14/h2-3,5-8,11H,1,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIALNJCOVPWOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone |
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